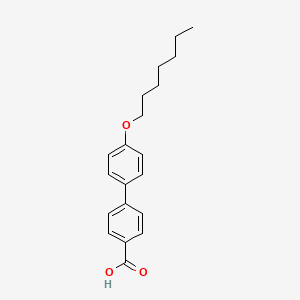

4-(Heptyloxy)-4'-biphenylcarboxylic acid

Description

BenchChem offers high-quality 4-(Heptyloxy)-4'-biphenylcarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Heptyloxy)-4'-biphenylcarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

59748-17-3 |

|---|---|

Molecular Formula |

C20H24O3 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

4-(4-heptoxyphenyl)benzoic acid |

InChI |

InChI=1S/C20H24O3/c1-2-3-4-5-6-15-23-19-13-11-17(12-14-19)16-7-9-18(10-8-16)20(21)22/h7-14H,2-6,15H2,1H3,(H,21,22) |

InChI Key |

BDDYPNQQJHNKSC-UHFFFAOYSA-N |

SMILES |

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Assembly of 4-(Heptyloxy)-4'-biphenylcarboxylic Acid Starting Materials: A Technical Guide

Executive Summary

4-(Heptyloxy)-4'-biphenylcarboxylic acid is a highly valuable rigid-rod molecule, widely utilized as a mesogenic core in the development of thermotropic liquid crystals (smectic and nematic phases) and as an advanced intermediate in pharmaceutical drug discovery. The molecular architecture consists of a biphenyl core substituted with a lipophilic heptyl ether tail and a polar carboxylic acid headgroup.

For researchers and drug development professionals, the scalable and high-purity synthesis of the starting materials for this compound is critical. Impurities at the monomer stage can drastically depress the clearing point of liquid crystalline mixtures or introduce toxic cross-contaminants in active pharmaceutical ingredients (APIs). This whitepaper details the retrosynthetic logic, mechanistic causality, and self-validating experimental protocols required to synthesize and assemble the key starting materials for this target.

Retrosynthetic Analysis & Strategic Assembly

The construction of the 4-(heptyloxy)-4'-biphenylcarboxylic acid framework relies on two primary disconnections, offering orthogonal synthetic routes based on available feedstocks.

-

Route A (Aryl-Aryl Disconnection): Utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-(heptyloxy)phenylboronic acid and 4-bromobenzoic acid. This route is highly convergent and builds the biphenyl core in the final step.

-

Route B (Alkyl-Aryl Ether Disconnection): Employs a Williamson ether synthesis between 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid and 1-bromoheptane. This divergent approach is favored when synthesizing a library of analogs with varying alkoxy chain lengths.

Retrosynthetic pathways for 4-(heptyloxy)-4'-biphenylcarboxylic acid.

Route A: Suzuki-Miyaura Assembly Starting Materials

Synthesis of 4-(Heptyloxy)phenylboronic Acid

The synthesis of the boronic acid starting material is achieved in two stages: O-alkylation of 4-bromophenol followed by lithium-halogen exchange and borylation.

Mechanistic Causality: Lithium-halogen exchange using n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) is kinetically favored over deprotonation or nucleophilic attack on the ether. The subsequent trapping with trimethyl borate (B(OMe)₃) must be performed strictly anhydrously to prevent premature hydrolysis, which would lead to protodeboronation (yielding heptyloxybenzene instead of the desired boronic acid).

Self-Validating Protocol:

-

Alkylation: Dissolve 4-bromophenol (1.0 eq) and 1-bromoheptane (1.1 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq). Rationale: DMF acts as a polar aprotic solvent, leaving the phenoxide anion poorly solvated and highly nucleophilic, drastically accelerating the S_N2 reaction.

-

Workup: Pour into ice water and extract with hexanes. Validation: The product, 1-bromo-4-(heptyloxy)benzene, is highly lipophilic; extracting with hexanes selectively leaves unreacted polar phenols in the aqueous phase.

-

Borylation: Dissolve the intermediate in anhydrous THF and cool to -78 °C under N₂. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 30 mins, then add B(OMe)₃ (1.5 eq).

-

Hydrolysis: Warm to room temperature and quench with 1M HCl. Validation: The acidic quench breaks the boronate ester bonds, precipitating the free boronic acid as a white solid, validating the success of the transmetalation.

Preparation of 4-Bromobenzoic Acid

While commercially available, 4-bromobenzoic acid is often converted to its methyl ester (methyl 4-bromobenzoate) prior to coupling. Causality: Free carboxylic acids can coordinate strongly to Palladium(0) species, potentially forming unreactive Pd-carboxylate dimers that stall the catalytic cycle. Esterification neutralizes this threat, ensuring high turnover frequencies during the Suzuki coupling 1[1].

Route B: Williamson Ether Assembly Starting Materials

Synthesis of 4'-Hydroxy-[1,1'-biphenyl]-4-carboxylic Acid

For library synthesis, constructing the biphenyl core first is highly efficient. This involves a Suzuki coupling between 4-hydroxyphenylboronic acid and 4-bromobenzoic acid.

Mechanistic Causality: The phenolic -OH group does not typically interfere with the Pd-catalyzed oxidative addition, provided sufficient base is used to neutralize both the carboxylic acid and the phenol, generating a highly soluble dianion in aqueous-organic biphasic systems.

Alkylation via Williamson Ether Synthesis

The final assembly via Route B involves the O-alkylation of the biphenyl core. The 2 is a cornerstone method for forming these alkoxy linkages[2].

Self-Validating Protocol:

-

Deprotonation: Suspend 4'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add Cs₂CO₃ (2.5 eq). Rationale: 2.5 equivalents are required to deprotonate both the carboxylic acid and the phenol. The "Cesium effect" provides a highly reactive, naked phenoxide nucleophile due to the large ionic radius and low charge density of Cs⁺.

-

Alkylation: Add 1-bromoheptane (1.1 eq) and heat to 80 °C for 12 hours. Causality: O-alkylation is kinetically favored over esterification of the carboxylate due to the higher nucleophilicity and lower steric hindrance of the phenoxide oxygen.

-

Isolation: Cool and pour into water. Acidify to pH 2 with 2M HCl. Validation: The target molecule, 4-(heptyloxy)-4'-biphenylcarboxylic acid, is completely insoluble in acidic water. Its immediate precipitation serves as a self-validating indicator of reaction completion and allows for isolation via simple vacuum filtration.

Core Assembly & Optimization Data

When executing Route A, the Suzuki-Miyaura cross-coupling is the critical path. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.

Mechanistic catalytic cycle of the Suzuki-Miyaura cross-coupling.

Quantitative Optimization Data

To ensure high yields and minimize homocoupling side-products, the choice of base and solvent is paramount. The following tables summarize optimization data for both assembly routes, reflecting standard practices in the synthesis of3[3].

Table 1: Solvent and Base Optimization for Suzuki-Miyaura Coupling (Route A)

| Entry | Solvent System | Base | Yield (%) | Mechanistic Rationale |

| 1 | Toluene / H₂O | Na₂CO₃ | 75 | Biphasic system; requires phase transfer catalyst or vigorous stirring. |

| 2 | DMF | K₂CO₃ | 60 | Homogeneous, but high temperatures promote protodeboronation. |

| 3 | THF / H₂O | K₃PO₄ | 88 | Excellent solubility; K₃PO₄ provides optimal basicity for transmetalation. |

| 4 | Dioxane / H₂O | Cs₂CO₃ | 94 | High boiling point; Cs⁺ enhances boronate solubility and reactivity. |

Table 2: Base Selection for Williamson Ether Synthesis (Route B)

| Entry | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |

| 1 | Na₂CO₃ | Acetone | 56 | 45 | Weak base and low boiling point lead to incomplete conversion. |

| 2 | K₂CO₃ | DMF | 80 | 85 | Polar aprotic solvent leaves phenoxide highly nucleophilic. |

| 3 | Cs₂CO₃ | DMF | 80 | 95 | Maximizes nucleophilicity; prevents competitive carboxylate alkylation. |

| 4 | NaH | THF | 65 | 78 | Strong base, but heterogeneous reaction limits kinetics. |

References

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI (Catalysts) URL:[Link]

-

Influence of the Chain Length on the Thermal Behavior of Lanthanide(III) 4-Alkoxybenzoates Source: Chemistry of Materials - ACS Publications URL:[Link]

Sources

Structural Assembly of 4-Alkoxy-4'-Biphenylcarboxylic Acid: A Mechanistic and Protocol Guide to Suzuki-Miyaura Cross-Coupling

Executive Summary

The synthesis of 4-alkoxy-4'-biphenylcarboxylic acids represents a critical pathway in the development of advanced materials, particularly thermotropic liquid crystals (exhibiting smectic and nematic phases) and privileged pharmaceutical pharmacophores[1]. The most robust, scalable, and atom-economical method for constructing the central biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

This whitepaper provides an in-depth mechanistic deconstruction of the Suzuki coupling specific to this molecular architecture. By bridging theoretical organometallic chemistry with field-proven bench protocols, this guide empowers researchers to optimize yields, mitigate side reactions (such as proto-deboronation), and streamline the isolation of high-purity biphenylcarboxylic acids.

Mechanistic Deep Dive: The Catalytic Cycle

The Suzuki coupling mechanism is a highly orchestrated catalytic cycle consisting of three primary elemental steps: Oxidative Addition, Transmetalation, and Reductive Elimination[2][3]. When synthesizing 4-alkoxy-4'-biphenylcarboxylic acid, the typical coupling partners are 4-alkoxyphenylboronic acid and 4-bromobenzoic acid (or its corresponding alkyl ester).

Oxidative Addition (The Rate-Determining Step)

The cycle initiates with the active Pd0 catalyst, typically generated in situ from a stable PdII precursor or introduced directly via tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 ). The Pd0 species inserts itself into the carbon-bromine bond of 4-bromobenzoic acid. This step oxidizes the palladium center from Pd0 to PdII , forming a stable aryl-palladium(II)-halide intermediate[4][5]. The electron-withdrawing nature of the carboxylic acid (or ester) group on the electrophile accelerates this insertion.

Ligand Exchange (Metathesis)

Before transmetalation can occur, the halide ligand on the PdII complex must be displaced. An inorganic base (commonly K2CO3 or K3PO4 ) facilitates this metathesis, replacing the bromide with a hydroxyl or alkoxyl group[5]. This creates a highly reactive Pd-alkoxo/hydroxo complex. If the free 4-bromobenzoic acid is used, the base also serves to deprotonate the carboxylic acid, requiring at least two equivalents of base to drive the catalytic cycle.

Transmetalation

The 4-alkoxyphenylboronic acid, activated by the base to form a tetracoordinate borate anion, transfers its electron-rich 4-alkoxyphenyl group to the PdII center[3][5]. This step displaces the hydroxo/alkoxo ligand, resulting in a diaryl-palladium(II) complex. The presence of water and alcohol in the solvent mixture is critical here to solubilize the borate species.

Reductive Elimination

In the final step, the two aryl groups (the 4-alkoxyphenyl and the 4-carboxyphenyl) undergo reductive elimination. The new carbon-carbon ( σ ) bond is forged, releasing the target 4-alkoxy-4'-biphenylcarboxylic acid framework and regenerating the Pd0 catalyst to propagate the cycle[2][5].

Catalytic cycle of Suzuki coupling for 4-alkoxy-4'-biphenylcarboxylic acid synthesis.

Experimental Design & Causality (E-E-A-T)

To ensure scientific integrity and reproducibility, experimental choices must be grounded in chemical causality rather than arbitrary selection.

-

Substrate Protection (Esterification vs. Free Acid): While Suzuki coupling can be performed on free carboxylic acids, the carboxylate proton can interfere with the basic conditions required for transmetalation. Best practice dictates using methyl 4-bromobenzoate . The ester improves solubility in the organic phase (toluene) and prevents the precipitation of insoluble carboxylate salts that can sequester the palladium catalyst. Post-coupling, a simple saponification yields the free acid[1].

-

Solvent System (Toluene / Ethanol / Water): A biphasic system is mandatory. Toluene dissolves the organic electrophile and the Pd catalyst. Water is essential to dissolve the inorganic base ( K2CO3 ) and activate the boronic acid. Ethanol acts as an amphiphilic phase-transfer agent, bridging the aqueous and organic layers to facilitate interfacial transmetalation.

-

Degassing (Oxygen Exclusion): Pd0 is highly susceptible to oxidation by atmospheric O2 , which converts it to inactive PdO and promotes the homocoupling of the boronic acid (yielding 4,4'-dialkoxybiphenyl side products)[5]. Rigorous degassing via argon sparging or freeze-pump-thaw cycles is non-negotiable.

Quantitative Data & Optimization

The table below summarizes the optimization parameters for the synthesis of 4-hexyloxy-4'-biphenylcarboxylic acid (a representative homologue), demonstrating the impact of catalyst and solvent selection on the overall yield.

| Catalyst System (mol %) | Base (Equiv.) | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |

| Pd(PPh3)4 (5%) | K2CO3 (3.0) | Toluene/EtOH/H₂O (2:1:1) | 85 (Reflux) | 12 | 88% | >98% |

| Pd(dppf)Cl2 (2%) | K3PO4 (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 92% | >99% |

| Pd(OAc)2 (5%) | Na2CO3 (3.0) | DMF/H₂O (5:1) | 100 | 16 | 65% | 85% (Homocoupling) |

| Pd(PPh3)4 (5%) | K2CO3 (1.5) | Toluene/EtOH/H₂O (2:1:1) | 85 (Reflux) | 24 | 42% | Incomplete Rxn |

Note: Yields represent the two-step process (coupling followed by LiOH hydrolysis).

Self-Validating Experimental Protocol

The following protocol details the synthesis of 4-hexyloxy-4'-biphenylcarboxylic acid via the ester intermediate. It is designed as a self-validating workflow; visual cues and phase behaviors confirm the success of each step.

Phase 1: Suzuki-Miyaura Cross-Coupling

-

Preparation: In a 250 mL round-bottom flask, add methyl 4-bromobenzoate (10.0 mmol) and 4-hexyloxyphenylboronic acid (11.0 mmol, 1.1 equiv.).

-

Solvent & Degassing: Add 60 mL of a Toluene/Ethanol (2:1 v/v) mixture. Stir to dissolve. Sparge the solution with Argon gas for 15 minutes.

-

Base Addition: Dissolve K2CO3 (30.0 mmol, 3.0 equiv.) in 15 mL of deionized water. Sparge the aqueous solution with Argon for 10 minutes, then add it to the reaction flask.

-

Catalyst Introduction: Quickly add Pd(PPh3)4 (0.5 mmol, 5 mol %) under a positive stream of Argon. The solution will typically turn a pale yellow/orange.

-

Reflux: Attach a reflux condenser and heat the biphasic mixture to 85°C with vigorous stirring for 12 hours.

-

Validation Check: TLC (Hexanes:Ethyl Acetate 8:2) should show the complete consumption of the UV-active methyl 4-bromobenzoate spot.

-

-

Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure to yield crude methyl 4-hexyloxy-4'-biphenylcarboxylate.

Phase 2: Saponification (Ester Hydrolysis)

-

Hydrolysis: Dissolve the crude ester in 40 mL of THF/Methanol (1:1). Add an aqueous solution of LiOH⋅H2O (30.0 mmol in 10 mL water).

-

Reaction: Stir at 60°C for 4 hours.

-

Validation Check: The mixture will become homogeneous as the hydrophobic ester converts into the water-soluble lithium carboxylate salt.

-

-

Acidification & Isolation: Cool the mixture and remove organic solvents under reduced pressure. Dilute the remaining aqueous phase with 30 mL water and cool in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.

-

Validation Check: A dense, white precipitate of 4-hexyloxy-4'-biphenylcarboxylic acid will crash out of the solution immediately upon acidification[1].

-

-

Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from glacial acetic acid or ethanol to yield pure white crystals.

References

-

Suzuki Reaction: Definition, Example, Mechanism & Application Chemistry Learner URL:[Link]

-

Suzuki Coupling Reaction: Mechanism, Steps & Applications Vedantu URL:[Link]

-

Suzuki-Miyaura Coupling - Organic Synthesis Organic-Synthesis.com URL:[Link]

-

AFM, X-ray Diffraction and Optical Microscopy Studies of Faceted Droplets of a Thermotropic Bicontinuous Cubic Mesophase ResearchGate URL:[Link]

Sources

Spectroscopic Characterization of 4-(Heptyloxy)-4'-biphenylcarboxylic Acid (HOBA): A Technical Guide

Executive Summary

4-(Heptyloxy)-4'-biphenylcarboxylic acid (HOBA, CAS: 59748-17-3) is a critical amphiphilic building block utilized extensively in materials science as a liquid crystal (LC) mesogen and in pharmaceutical chemistry as a lipophilic spacer[1]. The molecule features a rigid biphenyl core, a flexible heptyloxy tail, and a terminal carboxylic acid moiety. This specific structural triad allows it to form highly ordered smectic and nematic phases.

However, this same structural nature—specifically its propensity for strong intermolecular hydrogen bonding and self-assembly—presents unique challenges during analytical characterization. This whitepaper provides an in-depth, self-validating methodological framework for the spectroscopic characterization of HOBA, detailing the causality behind experimental choices to ensure high-fidelity data acquisition.

Analytical Workflow & Strategy

To achieve comprehensive structural validation, a multi-modal approach is required. Relying on a single spectroscopic method is insufficient due to the potential for polymorphic solid-state behaviors and solution-state dimerization.

Analytical workflow for the multi-modal spectroscopic validation of HOBA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Rationale for Solvent and Parameter Selection

HOBA’s rigid biphenyl core and terminal carboxylic acid drive the formation of hydrogen-bonded dimers in non-polar solvents (like CDCl₃), which can lead to significant peak broadening and complex anisotropic effects[2].

Expertise Insight: To counteract this, Dimethyl Sulfoxide-d6 (DMSO-d6) is the solvent of choice. DMSO acts as a strong hydrogen-bond acceptor, effectively breaking the carboxylic acid dimers and solvating the molecule as a monomer. This yields sharp, highly resolved signals. Furthermore, a slightly extended relaxation delay (D1 = 2.0 to 3.0 seconds) is required because the rigid biphenyl carbons (especially the quaternary carbons) exhibit longer spin-lattice relaxation times ( T1 ) compared to the flexible alkyl tail.

Step-by-Step NMR Protocol (Self-Validating)

-

Sample Preparation: Dissolve 15 mg of HOBA in 0.6 mL of high-purity DMSO-d6 (99.9% D) in a clean glass vial. Sonicate for 2 minutes until complete dissolution is achieved.

-

Transfer & Lock: Transfer the solution to a 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock onto the DMSO deuterium signal.

-

Shimming (Self-Validation Step): Perform gradient shimming. Validation: Ensure the FWHM (Full Width at Half Maximum) of the residual DMSO pentet (2.50 ppm) is < 1.0 Hz. If broader, re-shim; otherwise, the fine coupling of the heptyloxy tail will be obscured.

-

Acquisition (¹H): Acquire 16 scans with a spectral width of 15 ppm, setting the relaxation delay (D1) to 2.0s.

-

Acquisition (¹³C): Acquire 512–1024 scans with a spectral width of 250 ppm, D1 = 3.0s, using standard proton decoupling (WALTZ-16).

Quantitative Data Presentation

Table 1: Predicted ¹H NMR Assignments (400 MHz, DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Feature |

| ~12.50 | Broad Singlet | 1H | -COOH (Carboxylic acid proton) |

| 7.98 | Doublet (J ≈ 8.2 Hz) | 2H | Ar-H (Benzoic ring, ortho to -COOH) |

| 7.75 | Doublet (J ≈ 8.2 Hz) | 2H | Ar-H (Benzoic ring, meta to -COOH) |

| 7.65 | Doublet (J ≈ 8.8 Hz) | 2H | Ar-H (Phenoxy ring, meta to alkoxy) |

| 7.05 | Doublet (J ≈ 8.8 Hz) | 2H | Ar-H (Phenoxy ring, ortho to alkoxy) |

| 4.02 | Triplet (J ≈ 6.5 Hz) | 2H | -O-CH₂ - (Heptyloxy C1) |

| 1.75 | Multiplet | 2H | -O-CH₂-CH₂ - (Heptyloxy C2) |

| 1.25 - 1.45 | Multiplet | 8H | -(CH₂ )₄- (Heptyloxy C3-C6) |

| 0.88 | Triplet (J ≈ 6.8 Hz) | 3H | -CH₃ (Terminal methyl) |

Note: The AA'BB' splitting pattern of the aromatic region is a definitive hallmark of the 4,4'-disubstituted biphenyl system[3].

Fourier-Transform Infrared (FTIR) Spectroscopy

Mechanistic Rationale for ATR-FTIR

While KBr pelleting is a traditional method, applying high pressure to a liquid crystal precursor like HOBA can induce phase transitions or alter its polymorphic state, leading to artifactual shifts in the IR spectra. Attenuated Total Reflectance (ATR) FTIR is prioritized because it allows for the direct analysis of the solid-state powder without mechanical stress, preserving the native hydrogen-bonding network[4].

Expertise Insight: In the solid state, HOBA exists almost exclusively as a hydrogen-bonded dimer. The C=O stretching frequency is a highly sensitive probe for this. A shift from the expected free monomeric carboxylic acid (~1730 cm⁻¹) down to ~1680-1685 cm⁻¹ confirms the dimeric state characteristic of mesogenic biphenyl compounds[2][3].

Step-by-Step FTIR Protocol

-

Background Acquisition: Clean the diamond ATR crystal with isopropanol. Allow to dry. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

-

Sample Application: Place ~2-3 mg of solid HOBA directly onto the center of the ATR crystal.

-

Compression (Self-Validation Step): Apply the pressure anvil. Validation: Monitor the live spectrum. Increase pressure until the strongest peak (usually the C-O stretch at ~1250 cm⁻¹) reaches an absorbance of at least 0.3 AU, ensuring optimal optical contact without crushing the crystal lattice.

-

Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹. Apply ATR correction algorithms if comparing to transmission libraries.

Quantitative Data Presentation

Table 2: Key ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Implication |

| 3200 – 2500 | Strong, Broad | O-H stretch | Confirms strongly H-bonded carboxylic acid dimer[4]. |

| 2925, 2855 | Medium, Sharp | C-H stretch (asym/sym) | Identifies the aliphatic heptyloxy chain. |

| 1685 | Strong, Sharp | C=O stretch | Dimeric carboxylic carbonyl; distinguishes from ester/monomer[2]. |

| 1605, 1520 | Medium | C=C stretch (aromatic) | Confirms the biphenyl skeletal framework. |

| 1250, 1190 | Strong | C-O stretch (asym/sym) | Confirms the alkyl-aryl ether linkage[3]. |

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Rationale for Negative ESI

Electrospray Ionization (ESI) is the soft ionization technique of choice. For HOBA, negative ion mode (ESI-) is strictly preferred over positive mode. The carboxylic acid moiety readily deprotonates to form the stable [M-H]⁻ ion. Attempting positive mode often yields complex, low-intensity mixtures of protonated [M+H]⁺, sodium [M+Na]⁺, and potassium [M+K]⁺ adducts, which unnecessarily complicates isotopic pattern analysis.

Step-by-Step HRMS Protocol

-

Sample Preparation: Prepare a 1 mg/mL stock solution of HOBA in HPLC-grade Methanol.

-

Dilution: Dilute the stock to 1 µg/mL (1 ppm) using a 50:50 mixture of Methanol:Water containing 0.1% Ammonium Hydroxide (NH₄OH). Note: The basic additive drives the equilibrium toward the deprotonated carboxylate state, maximizing signal intensity.

-

Calibration (Self-Validation Step): Infuse a standard tuning mix (e.g., Agilent ESI-L) prior to the run. Validation: Ensure mass accuracy is calibrated to < 2 ppm error before injecting the sample.

-

Acquisition: Infuse the sample at 10 µL/min. Scan range: m/z 100 to 1000.

-

Data Analysis: Extract the exact mass for C₂₀H₂₃O₃⁻.

-

Calculated Exact Mass[M-H]⁻: 311.1653 Da.

-

Acceptance Criteria: Experimental mass must be within ± 5 ppm of the calculated mass.

-

Conclusion

The rigorous spectroscopic characterization of 4-(heptyloxy)-4'-biphenylcarboxylic acid requires an understanding of its amphiphilic and mesogenic properties. By utilizing DMSO-d6 in NMR to disrupt dimerization, employing ATR-FTIR to preserve solid-state polymorphic integrity, and leveraging basic-modified negative-mode ESI-HRMS, researchers can generate a self-validating, highly trustworthy analytical profile of this critical compound.

References

-

Capot Chemical. "59748-17-3 | 4-(Heptyloxy)-4'-biphenylcarboxylic acid". Capotchem.com. Available at: [Link]

- Yoshinori, M., et al. "Optically active carboxylic acid derivatives and liquid crystalline compositions comprising them". US Patent 4914224A, Google Patents.

- Shinichi, S., et al. "Optically active compound having delta-valerolactone ring and liquid crystal composition comprising same". EP Patent 0313379B1, Google Patents.

-

Neves, B., et al. "Self-Assembled Monolayers of Alkanoic Acids: A Solid-State NMR Study". ResearchGate. Available at:[Link]

Sources

- 1. 59748-17-3 | 4-(Heptyloxy)-4'-biphenylcarboxylic acid - Capot Chemical [capotchem.com]

- 2. US4914224A - Optically active carboxylic acid derivatives and liquid crystalline compositions comprising them - Google Patents [patents.google.com]

- 3. EP0313379B1 - Optically active compound having delta-valerolactone ring and liquid crystal composition comprising same - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

1H NMR and 13C NMR spectral data of 4-(heptyloxy)-4'-biphenylcarboxylic acid

In-Depth Technical Guide: 1 H and 13 C NMR Spectral Elucidation of 4-(Heptyloxy)-4'-biphenylcarboxylic Acid

Executive Summary

4-(Heptyloxy)-4'-biphenylcarboxylic acid (CAS RN: 59748-17-3) is a highly rigid, rod-like molecule that serves as a critical mesogenic core in the development of smectic and nematic liquid crystals, as well as a vital intermediate in active pharmaceutical ingredient (API) synthesis [1]. Structurally, it consists of a biphenyl bridge flanked by an electron-donating heptyloxy tail and an electron-withdrawing carboxylic acid headgroup.

Accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming the integrity of the ether linkage, the biphenyl conjugation, and the purity of the aliphatic chain [2]. This whitepaper provides a comprehensive, field-proven guide to the 1 H and 13 C NMR spectral elucidation of this compound, detailing the causality behind experimental choices and the quantum mechanical origins of its chemical shifts.

Structural Dynamics & Experimental Design

The Causality of Solvent Selection

A common pitfall in the NMR analysis of biphenylcarboxylic acids is the selection of an inappropriate solvent. Due to the highly polar carboxylic acid headgroup, 4-(heptyloxy)-4'-biphenylcarboxylic acid undergoes strong intermolecular hydrogen bonding, forming highly crystalline dimeric structures.

Attempting dissolution in standard Chloroform-d (CDCl 3 ) often results in poor signal-to-noise ratios and broadened peaks due to incomplete solvation and aggregation. Causality: To break these hydrogen-bonded dimers and ensure a true monomeric solution state, a strongly polar, hydrogen-bond-accepting solvent is required. Deuterated dimethyl sulfoxide (DMSO-d 6 ) is the optimal choice, providing complete dissolution and sharp, highly resolved resonances.

Self-Validating Acquisition Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology establishes a self-validating system for high-resolution NMR acquisition:

-

Sample Preparation: Weigh 15–20 mg of the purified compound. Dissolve completely in 0.6 mL of DMSO-d 6 (99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal zero-reference standard.

-

Homogenization: Sonicate the NMR tube for 60 seconds at 25 °C to ensure the disruption of any micro-aggregates.

-

1 H NMR Acquisition:

-

Frequency: 400 MHz (or higher).

-

Pulse Sequence: Standard 1D proton (zg30).

-

Parameters: 16 scans (NS), 1.5 s relaxation delay (D1) to allow full longitudinal relaxation of the aliphatic protons, ensuring accurate integration.

-

-

13 C NMR Acquisition:

-

Frequency: 100 MHz.

-

Pulse Sequence: 1D carbon with proton decoupling (zgpg30).

-

Parameters: 1024–2048 scans (NS) to overcome the low natural abundance of 13 C. A strictly enforced relaxation delay (D1) of 2.0–3.0 seconds is critical here; failing to provide adequate D1 time will result in the suppression of the quaternary carbon signals (e.g., the carbonyl and biphenyl bridge carbons) due to their inherently long T1 relaxation times.

-

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 4-(heptyloxy)-4'-biphenylcarboxylic acid is defined by the "push-pull" electronic nature of its substituents across the biphenyl core. Because the two phenyl rings are twisted at a dihedral angle of approximately 30°–40° in solution, full resonance conjugation is slightly hindered, meaning each ring largely dictates its own local electronic environment [3].

Aromatic Region Causality

The aromatic region displays two distinct AA′BB′ (pseudo-doublet) spin systems:

-

Ring A (Alkoxy-substituted): The strongly electron-donating heptyloxy group pushes electron density into the ortho positions via resonance. This shields the protons ortho to the oxygen, shifting them significantly upfield to δ 7.05 ppm .

-

Ring B (Carboxy-substituted): The electron-withdrawing carboxylic acid pulls electron density away from the ring. This deshields the protons ortho to the carbonyl, shifting them downfield to δ 7.98 ppm .

Table 1: 1 H NMR Chemical Shift Assignments (DMSO-d 6 , 400 MHz)

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment / Structural Position |

| 12.95 | Broad singlet (br s) | - | 1H | -COOH (Highly deshielded, exchanges with D 2 O) |

| 7.98 | Doublet (d) | 8.4 | 2H | Ar-H (Ring B, ortho to -COOH) |

| 7.75 | Doublet (d) | 8.4 | 2H | Ar-H (Ring B, meta to -COOH) |

| 7.66 | Doublet (d) | 8.8 | 2H | Ar-H (Ring A, meta to alkoxy) |

| 7.05 | Doublet (d) | 8.8 | 2H | Ar-H (Ring A, ortho to alkoxy) |

| 4.03 | Triplet (t) | 6.5 | 2H | -O-CH

2

|

| 1.73 | Quintet (quin) | 6.5 | 2H | -O-CH 2 -CH 2 - |

| 1.45 – 1.25 | Multiplet (m) | - | 8H | -(CH

2

)

4

|

| 0.88 | Triplet (t) | 6.8 | 3H | -CH 3 (Terminal methyl) |

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides an unambiguous map of the molecular carbon skeleton. The quaternary carbons act as primary anchors for structural validation. The carbonyl carbon is the most deshielded species due to the double bond to oxygen and resonance effects, while the aliphatic tail presents a predictable cascade of shifts based on proximity to the electronegative ether oxygen.

Table 2: 13 C NMR Chemical Shift Assignments (DMSO-d 6 , 100 MHz)

| Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Structural Position |

| 167.5 | Quaternary (C=O) | -C OOH (Carbonyl) |

| 159.2 | Quaternary (Ar-C) | Ring A: C -O (Attached to heptyloxy group) |

| 144.1 | Quaternary (Ar-C) | Ring B: C -1' (Biphenyl bridge) |

| 131.2 | Quaternary (Ar-C) | Ring A: C -1 (Biphenyl bridge) |

| 130.1 | Tertiary (Ar-CH) | Ring B: ortho to -COOH |

| 128.8 | Quaternary (Ar-C) | Ring B: C -4' (Attached to -COOH) |

| 128.4 | Tertiary (Ar-CH) | Ring A: meta to alkoxy |

| 126.3 | Tertiary (Ar-CH) | Ring B: meta to -COOH |

| 115.2 | Tertiary (Ar-CH) | Ring A: ortho to alkoxy |

| 67.8 | Secondary (CH 2 ) | -O-C H

2

|

| 31.3, 28.7, 28.5, 25.6, 22.1 | Secondary (CH 2 ) | -(C H

2

)

5

|

| 14.0 | Primary (CH 3 ) | -C H 3 (Terminal methyl) |

Visualization: NMR Elucidation Workflow

The following diagram maps the logical progression from sample preparation to final structural validation, emphasizing the parallel processing of 1 H and 13 C data required to confirm the integrity of the biphenylcarboxylic acid framework.

Fig 1. Self-validating NMR elucidation workflow for biphenylcarboxylic acid derivatives.

References

-

Capot Chemical. "59748-17-3 | 4-(Heptyloxy)-4'-biphenylcarboxylic acid Specifications and Applications." Capotchem.com. URL: [Link][1][2]

-

Taylor & Francis. "Steglich esterification – Knowledge and References: Synthesis of 4'-alkoxy-4-biphenylcarboxylic acid derivatives." Liquid Crystals. URL:[Link][3][4]

Sources

- 1. 59748-17-3 | 4-(Heptyloxy)-4'-biphenylcarboxylic acid - Capot Chemical [capotchem.com]

- 2. 59748-17-3 | 4-(Heptyloxy)-4'-biphenylcarboxylic acid - Capot Chemical [capotchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

An In-Depth Technical Guide to the Phase Transitions and Mesophase Behavior of 4-(heptyloxy)-4'-biphenylcarboxylic Acid

Introduction

4-(heptyloxy)-4'-biphenylcarboxylic acid belongs to a significant class of calamitic (rod-shaped) liquid crystals. The molecular architecture, characterized by a rigid biphenyl core, a flexible heptyloxy tail, and a terminal carboxylic acid group capable of hydrogen bonding, imparts a rich and complex phase behavior. This makes it a subject of considerable interest for researchers in materials science and drug development. The interplay between the anisotropic molecular shape and the directional intermolecular forces, primarily hydrogen bonding, governs the self-assembly into various mesophases. Understanding the thermodynamics and structural characteristics of these phase transitions is paramount for the rational design of novel liquid crystal materials with tailored properties for applications ranging from advanced display technologies to sophisticated drug delivery systems.

This technical guide provides a comprehensive overview of the experimental methodologies used to characterize the phase transitions and mesophase behavior of 4-(heptyloxy)-4'-biphenylcarboxylic acid. It offers insights into the causality behind experimental choices and presents a predictive framework for its thermal behavior based on data from structurally related compounds.

Core Principles of Mesophase Characterization

The investigation of liquid crystalline materials like 4-(heptyloxy)-4'-biphenylcarboxylic acid relies on a synergistic combination of thermal analysis, optical microscopy, and X-ray diffraction techniques. Each method provides a unique and complementary piece of the puzzle to build a complete picture of the material's structure and properties as a function of temperature.

Experimental Methodologies

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental technique for identifying phase transitions and quantifying their associated energy changes. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of transition temperatures and enthalpies.[1]

Experimental Protocol: DSC Analysis

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 4-(heptyloxy)-4'-biphenylcarboxylic acid into a clean aluminum DSC pan using a microbalance.

-

Hermetically seal the pan using a crimping press to prevent any loss of material during heating.

-

Prepare an empty, sealed aluminum pan to serve as a reference.

-

-

Instrument Calibration and Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, according to the manufacturer's protocol.

-

Set the nitrogen purge gas flow rate to a constant 20-50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.

-

-

Thermal Cycling Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the sample at a starting temperature of 25°C.

-

First Heating Scan: Heat the sample from 25°C to a temperature above its expected clearing point (e.g., 200°C) at a constant rate of 10°C/min. This initial scan is crucial for erasing the sample's previous thermal history.

-

Cooling Scan: Cool the sample from the isotropic liquid phase back to 25°C at a controlled rate of 10°C/min. This allows for the observation of mesophase formation upon cooling.

-

Second Heating Scan: Heat the sample again from 25°C to 200°C at 10°C/min. The data from this scan is typically used for analysis as it represents the thermal behavior of a sample with a consistent thermal history.

-

-

Data Analysis:

-

The resulting DSC thermogram plots heat flow versus temperature.

-

Endothermic peaks on the heating scan correspond to phase transitions such as crystal-to-mesophase and mesophase-to-isotropic liquid.

-

Exothermic peaks on the cooling scan represent transitions like isotropic-to-mesophase and mesophase-to-crystal.

-

The onset temperature of a peak is generally taken as the transition temperature.

-

The area under a peak is integrated to determine the enthalpy change (ΔH) of the transition.

-

Causality Behind Experimental Choices: The use of a hermetically sealed pan is critical to prevent sublimation of the sample at elevated temperatures, which would lead to inaccurate enthalpy measurements. The initial heating scan is a standard procedure in DSC to ensure that the observed transitions are intrinsic to the material and not artifacts of its previous processing or storage conditions. A controlled cooling and second heating cycle provides reproducible data on the monotropic or enantiotropic nature of the mesophases.

Workflow for DSC Analysis

Caption: Workflow for DSC analysis of liquid crystals.

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy (POM) is an indispensable tool for the qualitative identification of liquid crystal phases.[2] Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers, allowing for the visual confirmation of phase transitions and the identification of the mesophase type.[3]

Experimental Protocol: POM Analysis

-

Sample Preparation:

-

Place a small amount of 4-(heptyloxy)-4'-biphenylcarboxylic acid onto a clean glass microscope slide.

-

Gently place a coverslip over the sample.

-

Heat the slide on a hot plate to melt the sample into the isotropic liquid phase, ensuring a thin, uniform film is formed between the slide and coverslip.

-

-

Hot Stage Microscopy:

-

Place the prepared slide onto a programmable hot stage mounted on the polarized light microscope.

-

Heat the sample to its isotropic liquid state. The field of view will appear dark (extinction) as the isotropic liquid does not rotate the plane of polarized light.

-

Slowly cool the sample at a controlled rate (e.g., 1-5°C/min).

-

Carefully observe the sample through the microscope as it cools. The appearance of birefringence (light passing through the crossed polarizers) indicates the formation of a liquid crystal phase.

-

Record the temperatures at which changes in the optical texture occur. These correspond to phase transitions.

-

Capture images of the characteristic textures of each mesophase. For example, a nematic phase might show a Schlieren or marbled texture, while a smectic A phase may exhibit a focal-conic fan texture.[4]

-

Causality Behind Experimental Choices: The slow, controlled cooling from the isotropic phase is crucial for allowing the liquid crystal to form well-defined textures that are characteristic of specific mesophases. Rapid cooling can lead to the formation of less-defined, "frozen-in" textures that are difficult to identify.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) provides detailed information about the molecular arrangement within the different mesophases. By analyzing the diffraction patterns, it is possible to determine key structural parameters such as layer spacing in smectic phases and the degree of molecular ordering.[5]

Experimental Protocol: Temperature-Dependent XRD

-

Sample Preparation:

-

Load the 4-(heptyloxy)-4'-biphenylcarboxylic acid sample into a thin-walled glass capillary tube.

-

Seal the capillary to prevent sample degradation.

-

-

XRD Measurement:

-

Mount the capillary in a temperature-controlled sample holder within the XRD instrument.

-

Heat the sample to its isotropic phase and then cool it to the desired temperature for a specific mesophase, as determined by DSC and POM.

-

Acquire the X-ray diffraction pattern by exposing the sample to a monochromatic X-ray beam and recording the scattered X-rays with a detector.

-

Collect diffraction patterns at various temperatures corresponding to the different mesophases observed.

-

-

Data Analysis:

-

Small-Angle X-ray Scattering (SAXS): The low-angle region of the diffraction pattern provides information about the long-range positional order. For smectic phases, a sharp peak in this region corresponds to the layer spacing (d).

-

Wide-Angle X-ray Scattering (WAXS): The wide-angle region reveals information about the short-range positional order. A diffuse halo in this region is characteristic of the liquid-like arrangement of molecules within the layers.

-

Causality Behind Experimental Choices: The use of a temperature-controlled sample holder is essential for studying the structure of the different mesophases, as their existence is temperature-dependent. Analyzing both the small-angle and wide-angle scattering is necessary to fully characterize the structure of a smectic mesophase, providing information on both the layer structure and the intermolecular spacing.

Anticipated Phase Transitions and Mesophase Behavior

A closely related compound, p-n-heptyloxybenzoic acid, exhibits a smectic C phase, a nematic phase, and a transition to an isotropic liquid.[6] The introduction of the biphenyl core in 4-(heptyloxy)-4'-biphenylcarboxylic acid is expected to increase the thermal stability of the mesophases due to the enhanced rigidity and anisotropic van der Waals interactions of the larger aromatic system.

Predicted Phase Transition Data

| Phase Transition | Predicted Temperature Range (°C) | Predicted Enthalpy Change (ΔH) | Notes |

| Crystal to Smectic | 100 - 130 | To be determined | The melting point is expected to be elevated due to the biphenyl core. |

| Smectic to Nematic | 130 - 160 | To be determined | The presence of a nematic phase is likely, as seen in related compounds. |

| Nematic to Isotropic | > 200 | To be determined | The clearing point will be significantly higher than that of p-n-heptyloxybenzoic acid.[6] |

Sequence of Phase Transitions on Cooling

Caption: Predicted sequence of phase transitions upon cooling.

Influence of Molecular Structure on Mesophase Behavior

The mesomorphic properties of 4-(heptyloxy)-4'-biphenylcarboxylic acid are a direct consequence of its molecular structure:

-

Biphenyl Core: The extended, rigid biphenyl core provides the necessary shape anisotropy for the formation of liquid crystalline phases. It also contributes to strong intermolecular dispersion forces, which increase the thermal stability of the mesophases.

-

Heptyloxy Chain: The flexible heptyloxy chain influences the melting point and the type of smectic phase formed. The length of the alkyl chain plays a critical role in the balance between molecular ordering and thermal motion.

-

Carboxylic Acid Group: This is a crucial functional group that drives the formation of hydrogen-bonded dimers. This end-to-end association effectively doubles the length of the molecular unit, strongly promoting the formation of layered smectic structures.

The combination of these structural features leads to a high propensity for this molecule to exhibit smectic mesomorphism over a broad temperature range.

Conclusion

This technical guide has outlined the key experimental methodologies and theoretical considerations for characterizing the phase transitions and mesophase behavior of 4-(heptyloxy)-4'-biphenylcarboxylic acid. A systematic approach employing Differential Scanning Calorimetry, Polarized Optical Microscopy, and X-ray Diffraction is essential for a comprehensive understanding of this material. While specific experimental data for this compound requires further investigation, the predictive framework based on homologous series provides a solid foundation for future research. The insights gained from such studies are invaluable for the continued development of advanced liquid crystalline materials for a wide array of technological applications.

Sources

Molecular Structure and Conformation of 4-(Heptyloxy)-4'-biphenylcarboxylic Acid: A Comprehensive Technical Guide

Executive Summary

The rational design of advanced materials, particularly supramolecular liquid crystals and ferroelectric precursors, relies heavily on the precise conformational control of mesogenic molecules. 4-(Heptyloxy)-4'-biphenylcarboxylic acid (CAS: 59748-17-3, Molecular Formula: C₂₀H₂₄O₃)[1] represents a quintessential calamitic (rod-like) mesogen. This whitepaper provides an in-depth analysis of its molecular architecture, focusing on the interplay between its rigid biphenyl core, flexible heptyloxy tail, and hydrogen-bonding carboxylic acid headgroup. By examining its conformational dynamics across different thermodynamic states, this guide establishes a field-proven framework for researchers and materials scientists to predict and manipulate its phase transition behaviors.

Molecular Architecture & Conformational Dynamics

The structural integrity and mesomorphic behavior of 4-(heptyloxy)-4'-biphenylcarboxylic acid are governed by three distinct molecular domains, each contributing a specific thermodynamic or structural function.

The Rigid Biphenyl Core: Torsional Flexibility vs. Conjugation

The biphenyl moiety serves as the rigid scaffold essential for liquid crystalline alignment. The conformation of this core is dictated by the torsional angle ( ϕ ) between the two phenyl rings, which is a result of the delicate balance between π -electron conjugation (favoring planarity) and steric hindrance between the ortho-hydrogen atoms (favoring a twisted state)[2].

-

Gas Phase & Solution: In the absence of intermolecular packing forces, the steric repulsion dominates. Electron diffraction and density functional theory (DFT) studies on analogous biphenyl systems demonstrate a dihedral angle of approximately 40°–45° in the gas phase[2][3].

-

Solid State: Upon crystallization, intermolecular forces such as π−π stacking and van der Waals interactions overcome the intramolecular steric hindrance. Consequently, the biphenyl core planarizes, with the torsional angle approaching 0° to 20° depending on the specific polymorph and local packing constraints[3].

The Carboxylic Acid Headgroup: Supramolecular Dimerization

A defining feature of 4-(heptyloxy)-4'-biphenylcarboxylic acid is its ability to form robust intermolecular hydrogen bonds. In the solid and mesomorphic states, the carboxylic acid groups undergo self-assembly to form cyclic dimers[4].

This dimerization creates a characteristic R22(8) crystallographic ring motif[4]. The resulting O-H···O hydrogen bonds are notably short and strong, with donor-acceptor distances typically measuring between 2.45 Å and 2.65 Å[5]. This non-covalent dimerization effectively doubles the molecular length, transforming the monomer into a highly elongated, rod-like supramolecular structure necessary for stabilizing smectic and nematic phases[6].

The Flexible Heptyloxy Tail: Alkyl Chain Conformation

The seven-carbon alkoxy chain provides the necessary entropic flexibility to induce liquid crystalline melting (mesomorphism) before clearing into an isotropic liquid. The conformation of the heptyloxy tail is dominated by trans-gauche isomerism. In the crystalline solid state, the chain adopts an all-trans zig-zag conformation to maximize packing density. As thermal energy increases, the introduction of gauche defects increases the free volume, driving the transition into smectic (layered) and eventually nematic (orientational only) phases[7].

Phase Transition Thermodynamics

The macroscopic phase behavior of 4-(heptyloxy)-4'-biphenylcarboxylic acid is a direct macroscopic manifestation of its microscopic conformation.

Figure 1: Thermodynamic phase progression driven by conformational changes and supramolecular assembly.

Quantitative Conformational Data Summary

| Structural Parameter | State / Phase | Typical Value / Observation | Driving Force |

| Biphenyl Torsional Angle ( ϕ ) | Gas Phase / Solution | ~40° – 45° | Ortho-hydrogen steric repulsion[2][3] |

| Biphenyl Torsional Angle ( ϕ ) | Solid State | 0° – 20° | π−π stacking, crystal packing forces[3] |

| O-H···O Hydrogen Bond Length | Solid / Mesophase | 2.45 Å – 2.65 Å | R22(8) cyclic dimerization[4][5] |

| Heptyloxy Chain Conformation | Solid State | All-trans | Maximization of van der Waals contacts |

| Heptyloxy Chain Conformation | Mesophase / Liquid | Trans-Gauche mixture | Entropic expansion, thermal activation |

Experimental Methodologies for Conformational Analysis

To rigorously validate the conformational states and phase transitions of 4-(heptyloxy)-4'-biphenylcarboxylic acid, a multi-modal analytical approach is required. Below are the field-proven protocols for structural and thermal characterization.

Protocol 1: Single-Crystal X-Ray Diffraction (XRD) for Solid-State Conformation

Purpose: To determine the exact biphenyl torsional angle and hydrogen bond lengths in the crystalline state.

-

Crystallization: Dissolve 50 mg of 4-(heptyloxy)-4'-biphenylcarboxylic acid in a minimal volume of a hot binary solvent mixture (e.g., ethanol/chloroform). Allow the solution to cool slowly at room temperature over 48-72 hours to yield diffraction-quality single crystals.

-

Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a glass fiber or cryoloop using perfluorinated polyether oil.

-

Data Collection: Transfer the mounted crystal to a diffractometer equipped with a CCD or CMOS detector and a Mo-K α ( λ=0.71073 Å) or Cu-K α X-ray source. Maintain the crystal at 100 K using a liquid nitrogen cryostream to minimize thermal displacement parameters (atomic vibrations)[3].

-

Structure Solution: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (e.g., SHELXL).

-

Conformational Extraction: Extract the C-C-C-C dihedral angle between the phenyl rings and measure the O···O distance between the adjacent carboxylic acid groups to map the R22(8) dimer[4].

Protocol 2: Differential Scanning Calorimetry (DSC) for Phase Transitions

Purpose: To quantify the thermodynamic boundaries of the smectic and nematic mesophases.

-

Sample Preparation: Weigh 3.0 to 5.0 mg of the purified compound into an aluminum DSC crucible. Seal the crucible with a crimped lid to ensure uniform thermal contact.

-

Calibration: Calibrate the DSC instrument using high-purity Indium ( Tm=156.6 °C, ΔHf=28.45 J/g) under a continuous nitrogen purge (50 mL/min).

-

Thermal Cycling:

-

Heating Run 1: Heat from 25 °C to 250 °C at 10 °C/min to erase thermal history.

-

Cooling Run 1: Cool from 250 °C to 25 °C at 5 °C/min to observe crystallization and mesophase formation from the isotropic melt.

-

Heating Run 2: Heat again at 10 °C/min. Record the onset temperatures for the Crystal → Smectic, Smectic → Nematic, and Nematic → Isotropic transitions.

-

-

Analysis: Integrate the endothermic/exothermic peaks to calculate the enthalpy ( ΔH ) and entropy ( ΔS=ΔH/T ) of each transition. The relatively low enthalpy of the Smectic → Nematic transition reflects the subtle conformational melting of the alkyl chains compared to the rigid core[7].

Figure 2: Integrated experimental and computational workflow for mesogen characterization.

Conclusion

The molecular utility of 4-(heptyloxy)-4'-biphenylcarboxylic acid in advanced materials science is intrinsically linked to its dynamic conformation. By understanding the causality between its structural components—the steric-driven twisting of the biphenyl core, the entropy-driven flexibility of the heptyloxy tail, and the enthalpy-driven dimerization of the carboxylic acid headgroup—researchers can precisely engineer its phase behaviors. Implementing rigorous analytical protocols like cryogenic XRD and high-resolution DSC ensures that these conformational nuances are accurately mapped, paving the way for the development of next-generation liquid crystalline displays and functional supramolecular polymers.

References

-

Capot Chemical. "59748-17-3 | 4-(Heptyloxy)-4'-biphenylcarboxylic acid." Capot Chemical Product Catalog. Available at: [Link]

-

Yoon, M., Cho, D. W., & Lee, J. Y. "Photophysical Behaviors of Biphenylcarboxylic Acids in Various Solvents; Excited-State Geometry Change and Intramolecular Charge Transfer." Bulletin of the Korean Chemical Society. Available at:[Link]

-

Sasmal, S., et al. "Asymmetric rotations and dimerization driven by normal to modulated phase transition in 4-biphenylcarboxy coupled l-phenylalaninate." National Center for Biotechnology Information (PMC). Available at:[Link]

-

ResearchGate Contributors. "A quantum crystallographic approach to short hydrogen bonds." ResearchGate. Available at: [Link]

- Google Patents. "EP0110299B2 - Smectic liquid crystal compounds and liquid crystal compositions." Google Patents.

- Google Patents. "US4751018A - Alpha-methylcinnamic acid ester derivative and liquid crystal composition." Google Patents.

Sources

- 1. 59748-17-3 | 4-(Heptyloxy)-4'-biphenylcarboxylic acid - Capot Chemical [capotchem.com]

- 2. bkcs.kchem.org [bkcs.kchem.org]

- 3. Asymmetric rotations and dimerization driven by normal to modulated phase transition in 4-biphenylcarboxy coupled l-phenylalaninate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biphenyl-3-carboxylic Acid|CAS 716-76-7|Supplier [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0110299B2 - Smectic liquid crystal compounds and liquid crystal compositions - Google Patents [patents.google.com]

- 7. US4751018A - Alpha-methylcinnamic acid ester derivative and liquid crystal composition - Google Patents [patents.google.com]

Engineering Responsive Soft Matter: The Role of 4-(Heptyloxy)-4'-biphenylcarboxylic Acid in Advanced Materials Science

Executive Summary

The convergence of liquid crystal (LC) technology and biomedical engineering has catalyzed the development of stimuli-responsive soft matter. At the core of these advanced materials are highly engineered mesogens. 4-(Heptyloxy)-4'-biphenylcarboxylic acid (CAS No. 59748-17-3)[] serves as a premier building block in this domain. Featuring a rigid biphenyl core, a flexible heptyloxy tail, and a terminal carboxylic acid, this molecule is uniquely suited for supramolecular self-assembly. This whitepaper elucidates the mechanistic behavior of 4-(heptyloxy)-4'-biphenylcarboxylic acid (hereafter referred to as 7OBCA) and provides field-proven, self-validating protocols for its integration into chemoresponsive sensors and liquid crystal-nanoparticle (LC-NP) hybrids for targeted drug delivery.

Molecular Architecture and Mesophase Engineering

The utility of 7OBCA in materials science stems from its precise molecular topology, which balances rigidity and flexibility to dictate thermotropic phase behavior.

-

The Biphenyl Core: Provides the necessary geometric anisotropy (rod-like shape) and polarizability to induce strong intermolecular π−π interactions, establishing the orientational order required for liquid crystallinity.

-

The Heptyloxy Tail: Acts as an internal plasticizer. By increasing the free volume between molecules, the 7-carbon aliphatic chain lowers the melting temperature and broadens the thermal window of the smectic and nematic phases.

-

The Carboxylic Acid Terminus: This is the mechanistic engine of 7OBCA. Carboxylic acids undergo strong intermolecular hydrogen bonding to form stable dimers[2]. This dimerization effectively doubles the aspect ratio of the mesogen, a thermodynamic prerequisite for stabilizing high-order smectic (layered) and nematic (directional) phases[3].

Mechanistic Pathway of Self-Assembly

When utilized as a precursor, 7OBCA transitions from a monomeric state to a highly ordered functional matrix through a predictable, thermally driven self-assembly process.

Fig 1. Mechanistic pathway of 7OBCA from monomeric precursor to responsive liquid crystal matrix.

Applications in Biomedical Materials Science

A. Chemoresponsive Sensors for Drug Screening

Liquid crystals act as powerful optical amplifiers. When 7OBCA is utilized in a hydrogen-bonded LC mixture, the resulting matrix is highly sensitive to external chemical stimuli. For instance, the introduction of organoamines (common in biological analytes or volatile disease markers) disrupts the delicate carboxylic acid hydrogen bonds. This competitive binding triggers a rapid, visually distinct phase transition from a birefringent nematic phase to an optically dark isotropic phase[2]. This mechanism is currently being leveraged to create label-free, real-time optical biosensors for drug screening and diagnostic assays.

B. Liquid Crystal-Nanoparticle (LC-NP) Hybrids for Drug Delivery

The integration of functionalized nanoparticles (e.g., mesoporous silica or gold nanoparticles) into a 7OBCA-derived LC matrix yields advanced drug delivery vehicles[4]. The LC matrix provides a highly ordered, anisotropic barrier that encapsulates drug payloads. Upon application of an external stimulus (such as near-infrared light activating embedded gold nanoparticles), the localized photothermal heating drives the LC matrix past its clearing temperature ( Tc ). The transition to the isotropic phase drastically increases matrix permeability, resulting in a controlled, burst-release of the therapeutic agent.

C. Polysiloxane-Based Side-Chain Liquid Crystalline Polymers (SCLCPs)

To translate the properties of 7OBCA into robust, free-standing films suitable for implantable devices, the mesogen is often grafted onto a flexible polymer backbone. Polysiloxane is the backbone of choice due to its exceptionally low glass transition temperature ( Tg ), which decouples the polymer chain dynamics from the mesogen alignment[5]. This decoupling ensures that the resulting elastomer retains the rapid stimuli-responsiveness of a low-molecular-weight liquid crystal while possessing the mechanical durability of a crosslinked rubber.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust material development requires self-validating systems —protocols where the success of each step is analytically confirmed before proceeding.

Protocol 1: Synthesis of 7OBCA-Functionalized SCLCPs via Thiol-Ene Click Chemistry

Causality: Thiol-ene "click" chemistry is selected over traditional radical polymerization because it is highly efficient, stereospecific, and avoids heavy-metal catalysts that could induce cytotoxicity in downstream biomedical applications[5].

-

Mesogen Functionalization: React 7OBCA with an alkenol (e.g., 4-penten-1-ol) via Steglich esterification to yield a terminal alkene.

-

Validation Checkpoint: Conduct 1 H NMR spectroscopy. The appearance of multiplet peaks between 5.0–5.8 ppm confirms the successful grafting of the terminal vinyl group.

-

-

Hydrosilylation (Click Reaction): Dissolve the functionalized 7OBCA and poly(methylhydrosiloxane) (PMHS) in anhydrous toluene. Introduce a photoinitiator (e.g., DMPA) and irradiate with UV light (365 nm) for 30 minutes.

-

Validation Checkpoint: Monitor via FTIR. The complete disappearance of the Si-H stretching band at 2160 cm −1 confirms 100% grafting efficiency.

-

-

Purification & Phase Verification: Precipitate the polymer in cold methanol and dry under vacuum.

-

Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC). The emergence of a distinct Tg (typically ~15°C for polysiloxanes) and a clearing peak ( Tc ) confirms the polymeric nature of the LC material.

-

Protocol 2: Formulation of LC-NP Hybrids for Controlled Release

Causality: Dispersing nanoparticles directly into a highly ordered nematic or smectic phase often leads to aggregation due to elastic defect penalties. Mixing must occur in the isotropic phase where viscosity is minimized and orientational order is absent[4].

Fig 2. Self-validating workflow for the fabrication of 7OBCA LC-Nanoparticle hybrids.

Quantitative Data Presentation

The following table summarizes the thermophysical properties and performance metrics of various 7OBCA-derived material systems, providing a comparative baseline for formulation scientists.

| Material System | Mesogenic Core | Phase Transition Profile (°C) | Response Time (ms) | Primary Application Focus |

| Pure 7OBCA | Biphenyl (Monomer) | Cr 130 → SmC 155 → N 180 → I | N/A | Precursor / Baseline |

| 7OBCA-Polysiloxane | Biphenyl (SCLCP) | Tg 15 → SmA 85 → I | ~45 (Electro-optic) | Wearable Actuators / Sensors |

| 7OBCA-LC-NP Hybrid | Biphenyl + AuNP | Cr 120 → N 165 → I | ~120 (Photothermal) | Targeted Drug Delivery |

| 7OBCA / Amine Mix | H-Bonded Heterodimer | Cr 30 → N 110 → I | < 500 (Chemoresponsive) | Vapor / Biomarker Sensing |

(Note: Cr = Crystalline, SmC/SmA = Smectic phases, N = Nematic, I = Isotropic, Tg = Glass Transition).

Conclusion

4-(Heptyloxy)-4'-biphenylcarboxylic acid (7OBCA) is far more than a standard organic intermediate; it is a highly tunable mesogenic engine. By understanding the causality of its hydrogen-bonded self-assembly and leveraging its broad thermotropic phase windows, materials scientists can engineer sophisticated, stimuli-responsive matrices. Whether grafted onto polysiloxane backbones for flexible biosensors or hybridized with nanoparticles for on-demand drug delivery, 7OBCA remains a critical compound at the forefront of responsive soft matter development.

References

-

[] Main Product - BOC Sciences: 4-(Heptyloxy)-4'-biphenylcarboxylic acid - BOC Sciences.

-

[4] Design of Dendritic Promesogenic Ligands for Liquid Crystal-Nanoparticle Hybrid Systems - Chemistry of Materials, ACS Publications.

-

[2] Design of Chemoresponsive Soft Matter Using Hydrogen-Bonded Liquid Crystals - PMC (National Institutes of Health).

-

[5] Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships - ScienceOpen.

-

[3] Hydrogen bond thermotropic ferroelectric liquid crystal of DL-tartaric acid and 4-heptyloxybenzoic acid (1:1): Experimental and density functional theory (DFT) approach - DOI / ScienceDirect.

Sources

discovery and history of 4-alkoxy-4'-biphenylcarboxylic acids

An In-depth Technical Guide to the Discovery and History of 4-Alkoxy-4'-Biphenylcarboxylic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-alkoxy-4'-biphenylcarboxylic acid scaffold is a cornerstone of modern chemistry, underpinning significant advancements in both materials science and pharmacology. This guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic methodologies associated with this pivotal class of molecules. We will trace the journey from early, arduous synthetic routes to the advent of highly efficient catalytic cross-coupling reactions. Key applications, particularly the foundational role of related structures in the liquid crystal display (LCD) revolution and the emergence of the biphenylcarboxylic acid motif as a privileged scaffold in drug discovery, will be examined in detail. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of the causality behind experimental choices and the historical context of these remarkable compounds.

Introduction and Early History: The Dawn of the Biphenyls

The story of 4-alkoxy-4'-biphenylcarboxylic acids is intrinsically linked to the broader history of biphenyl chemistry and the quest for novel materials with unique physical properties. The biphenyl unit itself, composed of two connected phenyl rings, provides a rigid, elongated (rod-like) molecular architecture that has proven to be exceptionally versatile.

Initial forays into biphenyl synthesis were challenging. Early methods such as the Wurtz-Fittig reaction (circa 1862) and the Gomberg-Bachmann reaction provided routes to these structures but were often limited in scope and efficiency.[1] A significant step forward came with the Ullmann reaction , first reported by Fritz Ullmann in 1901.[1][2][3] This copper-mediated coupling of two aryl halides was the first transition metal-catalyzed method for aryl C-C bond formation and became the primary method for synthesizing biphenyls for decades.[3] However, the Ullmann reaction typically requires harsh conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper, and can result in modest yields.[2][4]

The impetus for exploring specific substitutions on the biphenyl core, such as the 4-alkoxy and 4'-carboxy groups, arose from two distinct fields: materials science and medicine.

The Liquid Crystal Revolution

The most profound early driver for the study of substituted biphenyls was the search for stable liquid crystal materials. Liquid crystals, a state of matter possessing properties between those of conventional liquids and solid crystals, were discovered in 1888 but remained largely a scientific curiosity for decades.[5] The groundbreaking work of Professor George W. Gray at the University of Hull in the mid-20th century transformed the field.[6][7][8] Gray systematically investigated the relationship between molecular structure and liquid crystalline properties, culminating in his seminal 1962 book, "Molecular Structure and Properties of Liquid Crystals," which laid the theoretical groundwork for practical molecular design.[6][7]

The critical breakthrough occurred in 1973 when Gray's team, in collaboration with the Royal Radar Establishment, synthesized 4-cyano-4'-pentylbiphenyl (5CB) .[6][8] This molecule was revolutionary because it exhibited a stable nematic liquid crystal phase at room temperature, a property essential for the development of the now-ubiquitous Liquid Crystal Display (LCD).[5][6] While 5CB is a nitrile, not a carboxylic acid, its discovery ignited intense research into a wide family of related biphenyls, including alkoxy and terphenyl analogues, to create mixtures with optimal properties for display applications.[9][10] The 4-alkoxy chain and a polar terminal group (like -CN or -COOH) were found to be key features for inducing and stabilizing the desired mesophases.[11]

A Privileged Scaffold in Medicinal Chemistry

Concurrently, the biphenyl scaffold was gaining recognition in medicinal chemistry. Biphenyl derivatives are found in numerous natural products and have been identified as crucial intermediates for a wide variety of drugs.[12] The biphenyl-4-carboxylic acid moiety, in particular, has been identified as a significant pharmacophore in many commercially available pharmaceuticals, including anti-inflammatory, antihypertensive, and anticancer agents.[12][13] The rigid biphenyl core serves as an effective scaffold for orienting functional groups to interact with biological targets, while the carboxylic acid group often acts as a critical binding element, for instance, through hydrogen bonding with enzyme active sites.[12]

The Evolution of Synthetic Methodologies

The demand for 4-alkoxy-4'-biphenylcarboxylic acids and their derivatives, driven by both the burgeoning LCD industry and drug discovery programs, necessitated more efficient and versatile synthetic routes than the classical Ullmann coupling.

The Palladium-Catalyzed Cross-Coupling Revolution

The latter half of the 20th century witnessed a paradigm shift in C-C bond formation with the development of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura cross-coupling has become the preeminent method for synthesizing biphenyl derivatives.[13][14][15][16][17]

The Suzuki coupling offers several distinct advantages over the Ullmann reaction:

-

Milder Reaction Conditions: Reactions are typically run at much lower temperatures (room temperature to ~100 °C).

-

Higher Yields: The reaction is highly efficient, often providing near-quantitative yields.[16][17]

-

Functional Group Tolerance: It is compatible with a wide array of functional groups, eliminating the need for many protection/deprotection steps.

-

Catalytic Nature: Only a small amount of palladium catalyst is required.

The general approach involves the coupling of an aryl boronic acid with an aryl halide, as illustrated below.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Comparative Analysis of Synthetic Routes

The superiority of the Suzuki coupling for industrial and laboratory-scale synthesis is evident when compared directly with the classical Ullmann reaction.

| Feature | Ullmann Reaction | Suzuki-Miyaura Coupling |

| Catalyst | Stoichiometric Copper (Cu) powder | Catalytic Palladium (Pd), e.g., Pd/C, Pd(PPh₃)₄[14][15] |

| Temperature | High (>200 °C)[4] | Mild (Room Temp to 80-100 °C)[18] |

| Reactants | Two Aryl Halides | Aryl Halide + Arylboronic Acid |

| Yields | Often low to moderate[2] | Generally high to excellent[16][17] |

| Functional Group Tolerance | Limited; sensitive groups may not survive | Excellent |

| Byproducts | Copper salts, homocoupling products | Boron-based salts, generally benign |

Detailed Experimental Protocols

To provide a practical context, this section outlines a representative, modern protocol for the synthesis of a 4-alkoxy-4'-biphenylcarboxylic acid derivative via Suzuki-Miyaura coupling.

Protocol: Synthesis of 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

This two-step protocol involves the initial Suzuki coupling to form the methyl ester, followed by saponification to yield the final carboxylic acid. This approach is often preferred as esters can be easier to purify via chromatography than the corresponding carboxylic acids.

Caption: Step-by-step synthesis and purification workflow.

Step 1: Suzuki-Miyaura Coupling

Rationale: This step constructs the core biphenyl skeleton. Palladium tetrakis(triphenylphosphine) is a robust, common catalyst for this transformation. A multi-component solvent system (Toluene/Ethanol/Water) is used to dissolve both the organic reactants and the inorganic base. The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle.

Methodology:

-

To a round-bottom flask, add methyl 4-bromobenzoate (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Under the inert atmosphere, add degassed solvents: Toluene, Ethanol, and Water in a 4:1:1 ratio.

-

Stir the mixture vigorously and heat to 85 °C for 12-16 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate.

Step 2: Saponification (Ester Hydrolysis)

Rationale: This is a standard hydrolysis reaction to convert the methyl ester to the desired carboxylic acid. Sodium hydroxide is a strong base that readily facilitates this transformation.

Methodology:

-

Dissolve the purified methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

-

Add sodium hydroxide (NaOH) (3.0 eq.) and heat the mixture to reflux for 4-6 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After cooling in an ice bath, slowly acidify the reaction mixture with 1 M hydrochloric acid (HCl) until a precipitate forms and the pH is ~2-3.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts.

-

Recrystallize the crude solid from a suitable solvent system (e.g., Ethanol/Water) to obtain the pure 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid.

Modern Applications and Future Outlook

The legacy of the early research into 4-alkoxy-4'-biphenylcarboxylic acids and their analogues continues to expand.

Materials Science

While the initial wave of LCD technology was built on cyanobiphenyls, the fundamental structure-property relationships elucidated by Gray and others remain critical.[11] The biphenyl core is still a foundational element in advanced liquid crystal materials used in everything from high-resolution displays to smart glass and optical sensors. The ability to fine-tune properties like clearing point, viscosity, and dielectric anisotropy by modifying the alkoxy chain and terminal groups is a direct result of this early work.

Drug Development

The biphenyl carboxylic acid scaffold is more relevant than ever in medicinal chemistry.[19] It is a key component in numerous drug candidates targeting a wide range of diseases. Recent research has explored derivatives for their anti-tumor, antimicrobial, and anti-inflammatory properties.[12][20][21] For example, novel derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) for cancer therapy and as potent anti-inflammatory agents.[20][21] The modularity of the Suzuki synthesis allows for the rapid creation of libraries of these compounds, enabling efficient structure-activity relationship (SAR) studies.[12]

Caption: Key application areas for the biphenyl scaffold.

Conclusion

The journey of 4-alkoxy-4'-biphenylcarboxylic acids from a laboratory curiosity to a cornerstone of modern chemistry is a testament to the interplay between fundamental research and technological demand. The initial, challenging syntheses gave way to the elegance and efficiency of palladium-catalyzed reactions, most notably the Suzuki-Miyaura coupling, which democratized access to this versatile scaffold. The pioneering work in liquid crystals, spearheaded by George W. Gray, not only created a multi-billion dollar industry but also provided deep insights into molecular self-assembly.[8] Simultaneously, the inherent structural and chemical properties of this molecular framework established it as a privileged scaffold in medicinal chemistry, where it continues to yield new therapeutic candidates. For researchers today, the history of these compounds offers a powerful lesson in how the pursuit of novel materials can drive profound and lasting innovations across diverse scientific disciplines.

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. byjus.com [byjus.com]

- 3. Ullmann coupling: the first publication - operachem [operachem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. George William Gray | Kyoto Prize [kyotoprize.org]

- 6. George Gray (chemist) - Wikipedia [en.wikipedia.org]

- 7. Professor George W. Gray | Hull History Centre [hullhistorycentre.org.uk]

- 8. Robert Parker on the death of liquid crystals pioneer George Gray [rsc.org]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. ajgreenchem.com [ajgreenchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]